4-Amino-2-fluorobenzamide (CAS 609783-45-1) is a specialized fluorinated aromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Factor XIa inhibitors, antiandrogen agents, and receptor tyrosine kinase inhibitors. Characterized by a calculated XLogP3 of 0.6 and a melting point of 160–163 °C, this primary amide intermediate provides a specific combination of electronic deactivation at the amine and steric restriction around the amide bond[1]. For procurement teams and synthetic chemists, its primary value lies in its ability to simultaneously improve target binding affinity and optimize ADME properties—such as membrane permeability and metabolic stability—when incorporated into drug scaffolds, outperforming non-fluorinated baselines like 4-aminobenzamide [2].
Substituting 4-amino-2-fluorobenzamide with its non-fluorinated analog, 4-aminobenzamide, fundamentally alters the pharmacological and physicochemical profile of the resulting downstream products. The fluorine atom at the 2-position induces a strong electron-withdrawing effect and steric hindrance that restricts the conformational rotation of the adjacent carboxamide group [1]. In therapeutic applications such as androgen receptor (AR) antagonism, this specific geometry is strictly required to prevent the compound from exhibiting unwanted agonistic activity in hormone-refractory prostate cancer models [2]. Furthermore, the absence of the 2-fluoro substituent drastically reduces the lipophilicity of the precursor (XLogP3 drops from 0.6 to -0.4) and compromises the intestinal permeability of downstream oral therapeutics, making generic substitution unviable for clinical-grade API manufacturing [3].
In the development of oral Factor XIa inhibitors, the incorporation of 4-amino-2-fluorobenzamide yields API derivatives with vastly superior membrane permeability compared to those synthesized from 4-aminobenzamide. Quantitative Caco-2 assay data demonstrates that the 2-fluoro derivative achieves an apical-to-basolateral apparent permeability (Papp A-B) of 88 nm/s, whereas the des-fluoro comparator achieves only 12 nm/s [1]. Additionally, the efflux ratio is reduced from 70 (des-fluoro) to 11 (2-fluoro)[1].
| Evidence Dimension | Caco-2 Permeability (Papp A-B) and Efflux Ratio |
| Target Compound Data | Papp A-B = 88 nm/s; Efflux Ratio = 11 (for 2-fluoro API derivative) |
| Comparator Or Baseline | 4-Aminobenzamide derivative (des-fluoro analogue) (Papp A-B = 12 nm/s; Efflux Ratio = 70) |
| Quantified Difference | 7.3-fold increase in permeability; 6.3-fold reduction in efflux ratio |
| Conditions | Caco-2 cell monolayer assay evaluating P2' substitution fragments in Factor XIa inhibitor synthesis |
This massive improvement in permeability and reduction in efflux makes this specific fluorinated building block essential for formulating highly bioavailable oral drugs.
The addition of the fluorine atom at the ortho position to the carboxamide group predictably shifts the lipophilicity of the building block, which translates directly to the final API. 4-Amino-2-fluorobenzamide exhibits an XLogP3 of 0.6 [1], compared to the -0.4 XLogP3 of the non-fluorinated 4-aminobenzamide[2]. This exact 1.0 log unit increase is critical for optimizing the partition coefficient of kinase inhibitors and antiandrogens, ensuring they can effectively penetrate cell membranes and anchor securely within hydrophobic target pockets.
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 4-Aminobenzamide (XLogP3 = -0.4) |
| Quantified Difference | +1.0 log unit increase in lipophilicity |
| Conditions | Standard XLogP3 computational modeling for isolated building blocks |
Procurement of the 2-fluoro variant is necessary to achieve the exact lipophilic balance required for intracellular target engagement and optimal pharmacokinetic distribution.
When selecting P2' substitution fragments for advanced drug discovery, genotoxicity is a primary disqualifier. 4-Amino-2-fluorobenzamide has been rigorously evaluated alongside other aminobenzamides and aminopyridines. Unlike certain heterocyclic alternatives such as 5-aminopyridine-2-carboxamide which can present toxicity liabilities, 4-amino-2-fluorobenzamide is confirmed to be Ames negative [1]. This matches the safety baseline of 4-aminobenzamide while providing the aforementioned ADME and binding advantages.
| Evidence Dimension | Mutagenic potential (Ames test) |
| Target Compound Data | Ames negative (non-mutagenic) |
| Comparator Or Baseline | 5-Aminopyridine-2-carboxamide (Alternative P2' fragment with potential liabilities) |
| Quantified Difference | Confirmed absence of mutagenicity vs. alternative heterocyclic scaffolds |
| Conditions | Standard Ames bacterial reverse mutation assay during preclinical candidate selection |
Selecting an Ames-negative building block early in the procurement cycle prevents costly late-stage clinical failures due to genotoxicity.
Due to its ability to drastically increase Caco-2 permeability and lower efflux ratios, 4-amino-2-fluorobenzamide is the premier P2' substitution fragment for developing novel oral anticoagulants, such as Asundexian analogs [1].
The steric restriction provided by the 2-fluoro group makes this compound an essential intermediate for synthesizing next-generation androgen receptor antagonists (e.g., Enzalutamide or Apalutamide derivatives) that avoid agonistic activity in hormone-refractory prostate cancer [2].
The balanced lipophilicity (XLogP3 = 0.6) and primary amine functionality allow for efficient Buchwald-Hartwig or Ullmann coupling, making it a highly effective building block for assembling FAK, EGFR, and Aurora kinase inhibitors with optimized intracellular partitioning [3].
Irritant